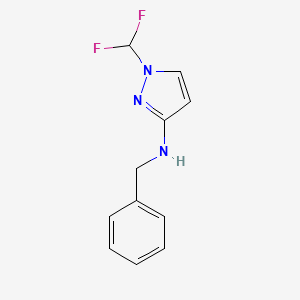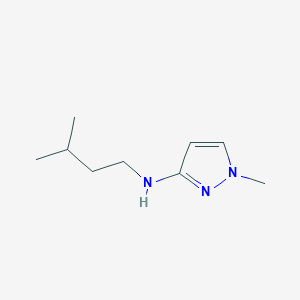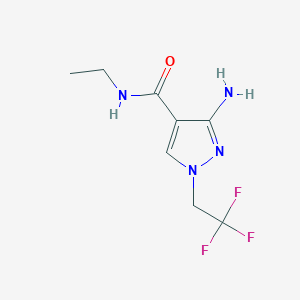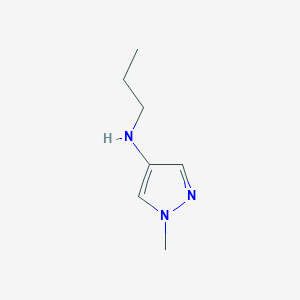![molecular formula C14H23N5 B11734081 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, each substituted with a propan-2-yl group, and a methyl group at the 4-position of one of the pyrazole rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin kann durch einen mehrstufigen Prozess erreicht werden, der die folgenden Schlüsseletappe beinhaltet:
-
Bildung der Pyrazolringe: : Der erste Schritt beinhaltet die Synthese der Pyrazolringe. Dies kann durch die Reaktion von Hydrazin mit einer geeigneten 1,3-Dicarbonylverbindung, wie z. B. Acetylaceton, unter sauren oder basischen Bedingungen erreicht werden. Die Reaktion verläuft typischerweise über eine Cyclisierung, um den Pyrazolring zu bilden.
-
Substitution mit Propan-2-yl-Gruppen: : Der nächste Schritt beinhaltet die Einführung von Propan-2-yl-Gruppen an der 1-Position der Pyrazolringe. Dies kann durch Alkylierungsreaktionen unter Verwendung von Propan-2-yl-Halogeniden in Gegenwart einer starken Base, wie z. B. Natriumhydrid oder Kalium-tert-butoxid, erreicht werden.
-
Methylierung an der 4-Position: : Die Methylgruppe an der 4-Position eines der Pyrazolringe kann durch eine Methylierungsreaktion unter Verwendung eines geeigneten Methylierungsmittels, wie z. B. Methyliodid, in Gegenwart einer Base eingeführt werden.
-
Bildung der Amin-Verknüpfung: : Der letzte Schritt beinhaltet die Bildung der Amin-Verknüpfung zwischen den beiden Pyrazolringen. Dies kann durch eine reduktive Aminierungsreaktion unter Verwendung eines geeigneten Reduktionsmittels, wie z. B. Natriumcyanoborhydrid, in Gegenwart eines geeigneten Aminvorläufers erreicht werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und Prozessoptimierung umfassen, um Abfall zu minimieren und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
-
Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methyl- und Propan-2-yl-Gruppen, um entsprechende Alkohole, Ketone oder Carbonsäuren zu bilden. Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
-
Reduktion: : Reduktionsreaktionen können verwendet werden, um die Pyrazolringe in ihre entsprechenden Dihydropyrazolderivate umzuwandeln. Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
-
Substitution: : Die Verbindung kann Substitutionsreaktionen an den Pyrazolringen eingehen, insbesondere an den Positionen 3 und 5. Häufige Reagenzien für Substitutionsreaktionen umfassen Halogene, Sulfonylchloride und Alkylhalogenide.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Halogene (z. B. Chlor, Brom), Sulfonylchloride und Alkylhalogenide in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Alkohole, Ketone und Carbonsäuren.
Reduktion: Dihydropyrazolderivate.
Substitution: Halogenierte, sulfonierte und alkylierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 4-Methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der Biologie wird die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antimykotische und entzündungshemmende Eigenschaften. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren, um ihren Wirkmechanismus und potenzielle therapeutische Anwendungen zu verstehen.
Medizin
In der Medizin wird die Verbindung auf ihr Potenzial als Arzneimittelkandidat untersucht. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einer vielversprechenden Leitverbindung für die Entwicklung neuer Pharmazeutika. Studien konzentrieren sich auf ihre pharmakokinetischen, pharmakodynamischen und toxikologischen Profile.
Industrie
In der Industrie wird die Verbindung bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt. Ihre einzigartigen chemischen Eigenschaften machen sie für Anwendungen in der Elektronik-, Luftfahrt- und Automobilindustrie geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator dieser Zielstrukturen wirken, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel von Interesse ab.
Wirkmechanismus
The mechanism of action of 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-1-(propan-2-yl)-1H-pyrazol-3-amin: Ein einfacheres Derivat mit nur einem Pyrazolring.
1-(propan-2-yl)-1H-pyrazol-4-amin: Eine verwandte Verbindung mit einem einzigen Pyrazolring und einer Aminogruppe.
4-Methyl-1-(propan-2-yl)-N-(methyl)-1H-pyrazol-3-amin: Ein Derivat mit einer Methylgruppe anstelle der {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-Gruppe.
Einzigartigkeit
Die Einzigartigkeit von 4-Methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin liegt in seiner doppelten Pyrazolringstruktur, die im Vergleich zu einfacheren Derivaten eine verbesserte Stabilität und Reaktivität bietet. Diese einzigartige Struktur ermöglicht eine breitere Palette an chemischen Modifikationen und Anwendungen, was sie zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C14H23N5 |
|---|---|
Molekulargewicht |
261.37 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4/h7-11H,6H2,1-5H3,(H,15,17) |
InChI-Schlüssel |
UVBFVGKXJXDVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)



![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)


![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
